O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate
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Overview
Description
O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate: is a synthetic organic compound characterized by its piperidine ring structure with tert-butyl and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other cyclic intermediates.
Introduction of Amino Group: The amino group at the 3-position is introduced via reductive amination or other suitable amination reactions.
Esterification: The tert-butyl and ethyl ester groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively, in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of fine chemicals, polymers, and other specialty materials.
Mechanism of Action
The mechanism of action of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
O1-tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
O1-tert-butyl O4-ethyl (3S,4S)-3-methylpiperidine-1,4-dicarboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate is unique due to the presence of both tert-butyl and ethyl ester groups along with an amino group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBQJXRREBQWDK-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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